molecular formula C24H31N3O2 B11406262 2,2-dimethyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide

2,2-dimethyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide

Cat. No.: B11406262
M. Wt: 393.5 g/mol
InChI Key: YDFNMNHJAQALBS-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N-(2-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring, a methylphenoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-(2-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives. The next step involves the introduction of the methylphenoxy group via nucleophilic substitution reactions. Finally, the propanamide moiety is introduced through amidation reactions using suitable amines and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-(2-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2-DIMETHYL-N-(2-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-(2-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring and methylphenoxy group may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-N-(3-methylphenyl)propanamide
  • N-tert-butoxylcarbonyl-3-methylaniline

Uniqueness

Compared to similar compounds, 2,2-DIMETHYL-N-(2-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

2,2-dimethyl-N-[2-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C24H31N3O2/c1-18-9-7-10-19(17-18)29-16-8-15-27-21-12-6-5-11-20(21)26-22(27)13-14-25-23(28)24(2,3)4/h5-7,9-12,17H,8,13-16H2,1-4H3,(H,25,28)

InChI Key

YDFNMNHJAQALBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)(C)C

Origin of Product

United States

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